

# An In-depth Technical Guide to Propargyl-PEG4-Br: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Propargyl-PEG4-Br

Cat. No.: B610240

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**Propargyl-PEG4-Br** is a heterobifunctional chemical linker integral to modern bioconjugation, drug delivery, and molecular biology.<sup>[1][2]</sup> Its unique structure, featuring three distinct chemical moieties, offers dual reactivity that enables the precise assembly of complex biomolecular architectures.<sup>[1]</sup> This guide provides a comprehensive overview of its structure, physicochemical properties, and core applications for researchers and professionals in drug development.

## Core Chemical Structure

**Propargyl-PEG4-Br** is composed of three key functional components: a terminal propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a reactive bromide terminus.<sup>[1]</sup> This specific arrangement confers a versatile reactivity profile, making it a valuable tool for linking different molecular entities.

- Propargyl Group (Alkyne):** The terminal alkyne ( $C\equiv CH$ ) is the reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).<sup>[1][3]</sup> This reaction forms a highly stable triazole linkage with azide-containing molecules.<sup>[2][3]</sup>
- Polyethylene Glycol (PEG4) Spacer:** The PEG4 linker consists of four repeating ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.<sup>[1][2]</sup> Furthermore, the PEG linker reduces steric hindrance between the conjugated molecules and can improve the pharmacokinetic properties of biotherapeutics.<sup>[1]</sup>

- **Bromide Group:** The terminal bromide (-Br) atom serves as a reactive site for nucleophilic substitution reactions.<sup>[2][3]</sup> As a good leaving group, it readily reacts with nucleophiles such as amines, thiols, or alcohols, providing a second, orthogonal conjugation strategy.<sup>[3][4]</sup>

The systematic IUPAC name for this compound is 1-bromo-3,6,9,12-tetraoxapentadec-14-yne.<sup>[1][5]</sup>

Caption: 2D structure of **Propargyl-PEG4-Br**.

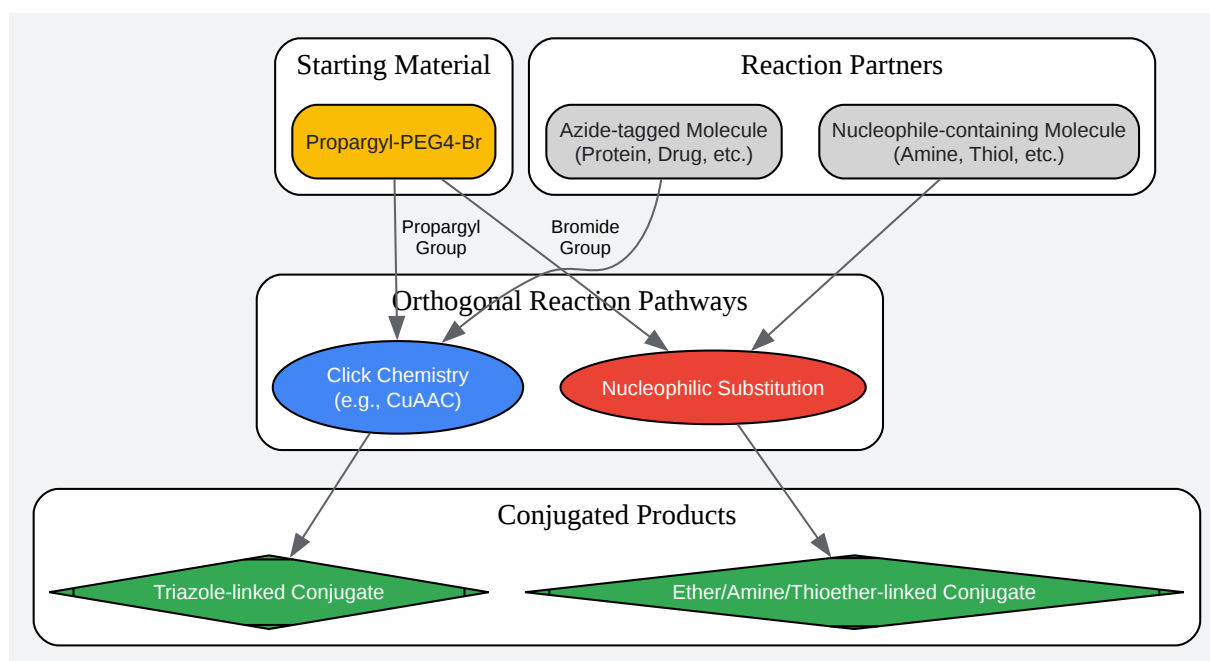
## Physicochemical Properties

A summary of the key quantitative data for **Propargyl-PEG4-Br** is presented below. Values may vary slightly between suppliers.

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>19</sub> BrO <sub>4</sub>	<sup>[3][5][6]</sup>
Molecular Weight	295.17 g/mol	<sup>[5][6]</sup>
CAS Number	1308299-09-3	<sup>[3][6]</sup>
Purity	≥95% - >98%	<sup>[3][6][7]</sup>
Appearance	Typically a solid or oil	
Solubility	Soluble in DMSO (e.g., 10 mM)	<sup>[5]</sup>
SMILES String	C#CCOCCOCCOCCOCCBr	<sup>[6]</sup>
Boiling Point (Predicted)	334.3 ± 32.0 °C at 760 mmHg	<sup>[5][8]</sup>
Density (Predicted)	1.3 ± 0.1 g/cm <sup>3</sup>	<sup>[5][8]</sup>
Storage Conditions	-20°C for long-term storage, protected from light and moisture.	<sup>[1][3][5]</sup>

## Key Reactivities and Experimental Workflow

The utility of **Propargyl-PEG4-Br** stems from its ability to undergo two distinct and orthogonal conjugation reactions. This dual functionality allows for the sequential or simultaneous attachment of different molecules.



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Caption: Dual reactivity workflow of **Propargyl-PEG4-Br**.

#### Experimental Protocols:

Detailed experimental protocols are highly dependent on the specific substrates being conjugated. However, general methodologies for its two key reactions are outlined below.

A. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This protocol outlines a general procedure for conjugating **Propargyl-PEG4-Br** to an azide-containing biomolecule.

- **Reagent Preparation:** Dissolve the azide-containing molecule and **Propargyl-PEG4-Br** separately in an appropriate aqueous buffer or a mixture of buffer and an organic solvent like DMSO or DMF to ensure solubility.<sup>[1]</sup>

- **Catalyst Preparation:** Prepare fresh stock solutions of a copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or BTAA).
- **Reaction:** In a reaction vessel, add the azide-containing molecule. Subsequently, add the **Propargyl-PEG4-Br** solution. Initiate the reaction by adding the copper catalyst and ligand solution.
- **Incubation:** Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrates.
- **Purification:** Upon completion, the resulting conjugate is typically purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC, to remove unreacted linker and catalyst.

**B. Protocol for Nucleophilic Substitution** This protocol provides a general method for conjugating **Propargyl-PEG4-Br** with a molecule containing a nucleophilic group (e.g., a primary amine).

- **Reagent Preparation:** Dissolve the nucleophile-containing molecule (e.g., a protein or small molecule with an amine group) in a suitable aprotic solvent such as DMF or DMSO.<sup>[1]</sup> Dissolve **Propargyl-PEG4-Br** in the same solvent.
- **Reaction Setup:** Add the **Propargyl-PEG4-Br** solution to the solution of the nucleophilic molecule. To facilitate the reaction and neutralize the HBr byproduct, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is typically added.
- **Incubation:** The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Progress can be monitored by techniques such as LC-MS or TLC.
- **Quenching and Work-up:** Once the reaction is complete, it can be quenched by the addition of water or a buffer. The desired product is then isolated through extraction or precipitation.
- **Purification:** Final purification is achieved through methods like flash column chromatography or preparative HPLC to yield the pure conjugate.

## Applications in Drug Development and Research

The unique structure of **Propargyl-PEG4-Br** makes it a powerful tool in several advanced research areas.

- **Antibody-Drug Conjugates (ADCs):** **Propargyl-PEG4-Br** serves as a non-cleavable linker for synthesizing ADCs.[8] One end can be attached to an antibody and the other to a cytotoxic drug, creating a targeted therapeutic agent.[8]
- **PROTACs:** It is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[8]
- **Bioconjugation and Probe Development:** The linker is used to attach biomolecules to surfaces, nanoparticles, or fluorescent dyes for diagnostic and imaging applications.[1] Its dual reactivity allows for the construction of multifunctional probes.[1]
- **Organic Synthesis:** It acts as a versatile intermediate for creating more complex and customized linkers for specific applications in medicinal chemistry and materials science.[1]

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